Gadolinium(III) trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

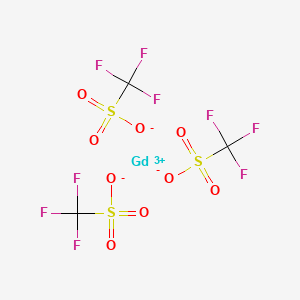

Gadolinium(III) trifluoromethanesulfonate, also known as gadolinium(III) triflate, is a chemical compound with the formula (CF3SO3)3Gd. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its use as a Lewis acid catalyst in various organic reactions .

Méthodes De Préparation

Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .

Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .

Analyse Des Réactions Chimiques

Gadolinium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:

Aldol Reactions: It acts as a Lewis acid catalyst in the aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy ketones.

Diels-Alder Reactions: It catalyzes the enantioselective Diels-Alder reaction of quinones with dienes, leading to the formation of cyclohexene derivatives.

Isomerization and Dehydration Reactions: It is used in the isomerization and dehydration of glucose to produce 5-(hydroxymethyl)furfural (HMF) in combination with Brønsted acidic ionic liquids.

Applications De Recherche Scientifique

Magnetic Resonance Imaging (MRI)

Gadolinium(III) trifluoromethanesulfonate is primarily recognized for its application as a contrast agent in MRI. Gadolinium ions are paramagnetic and enhance the relaxation rates of nearby water protons, thus improving image contrast. The compound's stability and ability to form complexes make it suitable for developing bifunctional chelators that can attach to targeting moieties for specific imaging applications.

Bifunctional Chelators

Recent studies have highlighted the synthesis of bifunctional gadolinium chelators that can be conjugated with various substrates for targeted MRI applications. These chelators are designed to improve the efficiency of gadolinium as a contrast agent while minimizing toxicity risks associated with free gadolinium ions . The design principles focus on achieving high thermodynamic stability and kinetic inertness to prevent gadolinium release in vivo, which is crucial due to concerns about nephrogenic systemic fibrosis linked to certain gadolinium-based agents .

Case Study: Targeted MRI Probes

Research has demonstrated the effectiveness of this compound in developing targeted MRI probes. These probes utilize nanoparticles conjugated with multiple gadolinium complexes, enhancing sensitivity and specificity for imaging specific tissues or tumors . The incorporation of targeting vectors such as antibodies or peptides allows for precise imaging capabilities, which is vital in oncology and other medical fields.

Catalysis

This compound serves as an effective catalyst in various organic reactions. Its Lewis acid properties facilitate reactions such as the Hantzsch reaction, which synthesizes polyhydroquinoline derivatives through a one-pot multi-component approach . This application is significant in organic chemistry, where efficient synthesis methods are crucial for drug development and material science.

Reaction Mechanism

The catalytic activity of this compound can be attributed to its ability to coordinate with reactants, thereby lowering the activation energy required for chemical transformations. This property makes it a valuable reagent in synthetic organic chemistry, particularly for complex molecule construction .

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It has been explored for applications in:

- Nanotechnology : As a precursor for synthesizing gadolinium-based nanomaterials.

- Photovoltaics : Enhancing the efficiency of solar cells through improved charge transport properties.

- Optical Materials : Its luminescent properties are being investigated for use in light-emitting devices .

Charge Density Analysis

Studies have analyzed the charge density distribution in gadolinium complexes, providing insights into bonding characteristics and potential applications in electronic materials . Understanding these properties aids researchers in designing materials with tailored functionalities.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Magnetic Resonance Imaging | Contrast agent formulation | Enhanced imaging contrast and specificity |

| Catalysis | Organic synthesis (Hantzsch reaction) | Efficient reaction pathways |

| Materials Science | Nanotechnology and photovoltaics | Improved electronic and optical properties |

Mécanisme D'action

The mechanism of action of gadolinium(III) trifluoromethanesulfonate involves its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. For example, in the aldol reaction, it activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether . In the isomerization and dehydration of glucose, the Lewis acidic sites of this compound facilitate the isomerization step, while Brønsted acidic ionic liquids assist in the dehydration step .

Comparaison Avec Des Composés Similaires

Gadolinium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:

- Scandium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

- Dysprosium(III) trifluoromethanesulfonate

- Bismuth(III) trifluoromethanesulfonate

- Erbium(III) trifluoromethanesulfonate

- Aluminum trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Iron(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

What sets this compound apart is its unique combination of high solubility, water tolerance, and strong Lewis acidity, making it particularly effective in catalyzing a wide range of organic reactions.

Activité Biologique

Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) is a compound of increasing interest in various fields, particularly in medicinal chemistry and imaging. This article explores its biological activity, focusing on its applications, mechanisms of action, and associated safety concerns.

Overview of this compound

Gd(OTf)₃ is a salt formed from gadolinium and trifluoromethanesulfonic acid. It has been studied for its properties as a Lewis acid catalyst in organic reactions and as a contrast agent in magnetic resonance imaging (MRI). The compound's biological activity is largely attributed to its ability to influence chemical reactions and its interaction with biological systems.

Biological Applications

-

MRI Contrast Agent :

Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties, which enhance imaging quality. Gd(OTf)₃ specifically has been shown to improve the relaxivity of water protons, making it effective for visualizing soft tissues in medical imaging . -

Catalytic Activity :

Gd(OTf)₃ has been utilized as a Lewis acid catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction, facilitating the formation of nitrogen-based heterocycles. This application highlights its role in synthetic organic chemistry, where it serves as a cost-effective alternative to more expensive catalysts like scandium triflate .

The biological activity of Gd(OTf)₃ can be attributed to several mechanisms:

- Paramagnetism : The presence of unpaired electrons in gadolinium ions enhances nuclear magnetic relaxation, which is critical for MRI applications. This property allows for better visualization of tissues and pathological changes .

- Lewis Acid Behavior : As a Lewis acid, Gd(OTf)₃ can activate substrates in chemical reactions by accepting electron pairs, facilitating various transformations in organic synthesis .

Safety and Toxicity Concerns

Despite its utility, the use of gadolinium compounds raises safety concerns:

- Toxicity : Studies have indicated that Gd(III) ions can be toxic to human cells in vitro and may lead to nephrogenic systemic fibrosis (NSF), particularly in patients with compromised renal function. This condition is associated with the accumulation of gadolinium in tissues .

- Subcellular Distribution : Research has shown that gadolinium accumulates in various organs when administered, raising concerns about long-term exposure and potential toxicity. For instance, studies involving animal models have demonstrated significant accumulation in the spleen, liver, and lungs .

Case Studies

Several studies have highlighted the biological activity and implications of Gd(OTf)₃:

-

MRI Imaging :

A study analyzed the effectiveness of Gd-based contrast agents in enhancing MRI images for patients with brain tumors. Results indicated that gadolinium concentrations were significantly higher in cerebrospinal fluid shortly after administration, suggesting effective penetration through the blood-brain barrier . -

Catalytic Applications :

In a comparative study on catalytic efficiency, Gd(OTf)₃ was shown to yield high product diversity when used in microwave-assisted reactions. It successfully facilitated the formation of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles with excellent yields .

Data Tables

The following table summarizes key findings related to the biological activity and applications of Gd(OTf)₃:

Q & A

Basic Questions

Q. What are the critical safety considerations when handling Gadolinium(III) trifluoromethanesulfonate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .

- Storage: Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture and incompatible substances (e.g., strong oxidizing agents) .

- Waste Disposal: Collect waste separately in labeled containers for professional hazardous waste treatment to prevent environmental contamination .

- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Q. How is the purity of this compound typically verified in research settings?

Methodological Answer:

- Analytical Techniques:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies gadolinium content to confirm stoichiometry .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic peaks (e.g., asymmetric S-O stretching at ~1,220 cm⁻¹) .

- Certificates of Analysis (COA): Validate purity (>98%) via batch-specific documentation provided by suppliers .

Q. What spectroscopic techniques are suitable for characterizing this compound complexes?

Methodological Answer:

- Infrared (IR) Spectroscopy: Confirms ligand coordination via shifts in triflate (CF₃SO₃⁻) vibrational modes .

- Electron Paramagnetic Resonance (EPR): Probes Gd³⁺ electronic structure (4f⁷ configuration) and magnetic properties .

- X-ray Diffraction (XRD): Resolves crystal structure and coordination geometry (e.g., octahedral vs. trigonal prismatic) .

Advanced Research Questions

Q. What methodologies are employed to study the catalytic efficiency of this compound in organic transformations?

Methodological Answer:

- Continuous-Flow Systems: Optimize reaction parameters (e.g., residence time, temperature) for glucose-to-HMF conversion. Example conditions: 120°C, 0.5 mol% catalyst in [BMIM]Cl ionic liquid .

- Kinetic Studies: Use in situ NMR or HPLC to monitor reaction progress and calculate turnover frequencies (TOF).

- Solvent Screening: Compare polar aprotic solvents (e.g., DMF, DMSO) versus ionic liquids to assess catalytic activity .

Q. How can researchers address discrepancies in reported catalytic activity of this compound across different studies?

Methodological Answer:

- Variable Control: Standardize substrate-to-catalyst ratios, solvent purity, and moisture levels (hygroscopicity affects reactivity) .

- Mechanistic Probes: Use isotopic labeling (e.g., D₂O) or trapping experiments to identify active intermediates.

- Data Normalization: Report catalytic efficiency relative to Gd³⁺ concentration (e.g., mmol product per mmol Gd³⁺) .

Q. What role does the ionic radius of Gd³⁺ play in its coordination chemistry, and how is this determined experimentally?

Methodological Answer:

- Ionic Radius Impact: Gd³⁺ has an ionic radius of 1.078 Å (8-coordinate), influencing ligand selection and complex stability. Smaller radii favor higher coordination numbers .

- Experimental Determination:

Table 1: Ionic Radii of Gd³⁺ (Shannon-Prewitt Revisions)

| Coordination Number | Ionic Radius (Å) |

|---|---|

| 6 | 0.938 |

| 7 | 1.00 |

| 8 | 1.078 |

| 9 | 1.14 |

Q. How do solvent systems influence the stability and reactivity of this compound in catalytic applications?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may coordinate with Gd³⁺, reducing catalytic activity .

- Ionic Liquids (e.g., [BMIM]Cl): Improve thermal stability and reduce side reactions in glucose dehydration .

- Water Content: Trace moisture hydrolyzes triflate ligands, forming Gd(OH)₃ precipitates; use molecular sieves for anhydrous conditions .

Table 2: Catalytic Performance in Different Solvents

| Solvent | Temperature (°C) | HMF Yield (%) | Reference |

|---|---|---|---|

| [BMIM]Cl | 120 | 72 | |

| DMF | 120 | 58 | |

| DMSO | 120 | 49 |

Propriétés

Numéro CAS |

52093-29-5 |

|---|---|

Formule moléculaire |

CHF3GdO3S |

Poids moléculaire |

307.3 g/mol |

Nom IUPAC |

gadolinium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

YETWLUGJYKSMHM-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Gd] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.